
Malononitrile, (5-chloro-2-nitrobenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malononitrile, (5-chloro-2-nitrobenzylidene)- is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and reactivity. This compound is a derivative of malononitrile, characterized by the presence of a 5-chloro-2-nitrobenzylidene group. It is commonly used in organic synthesis and has applications in pharmaceuticals, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (5-chloro-2-nitrobenzylidene)- typically involves the Knoevenagel condensation reaction. This reaction is carried out between malononitrile and 5-chloro-2-nitrobenzaldehyde in the presence of a base catalyst. Common bases used include piperidine or ammonium acetate. The reaction is usually conducted in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of solid catalysts, such as Ti-Al-Mg hydrotalcite, has been explored to enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Malononitrile, (5-chloro-2-nitrobenzylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzylidene derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Malononitrile, (5-chloro-2-nitrobenzylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Mécanisme D'action
The mechanism of action of Malononitrile, (5-chloro-2-nitrobenzylidene)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylidenemalononitrile: A closely related compound with similar reactivity and applications.
Malononitrile dimer: Known for its use in the synthesis of heterocyclic compounds and dyes.
Malononitrile oxime ether: Studied for its fungicidal properties.
Uniqueness
Malononitrile, (5-chloro-2-nitrobenzylidene)- is unique due to the presence of the 5-chloro-2-nitrobenzylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Propriétés
Numéro CAS |
37053-95-5 |
|---|---|
Formule moléculaire |
C10H4ClN3O2 |
Poids moléculaire |
233.61 g/mol |
Nom IUPAC |
2-[(5-chloro-2-nitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4ClN3O2/c11-9-1-2-10(14(15)16)8(4-9)3-7(5-12)6-13/h1-4H |
Clé InChI |
MUIMNNXACJFJHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=C(C#N)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


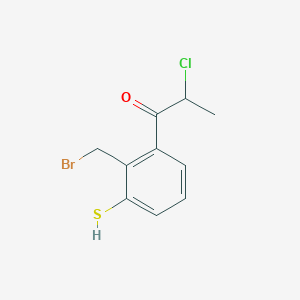
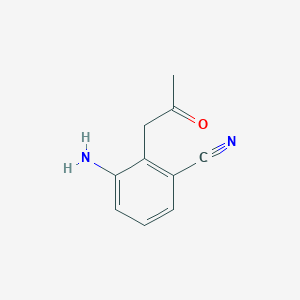
![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
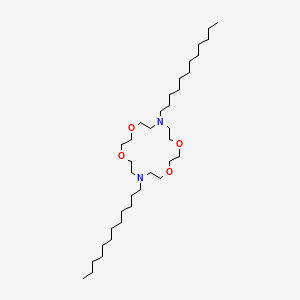
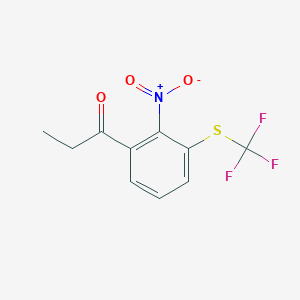
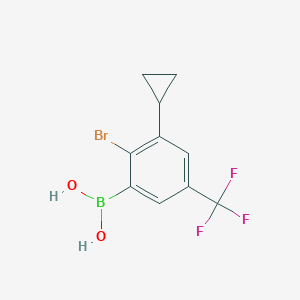
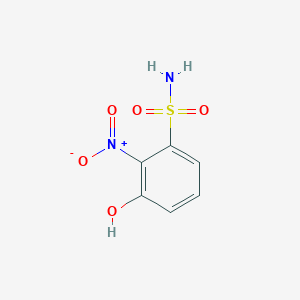
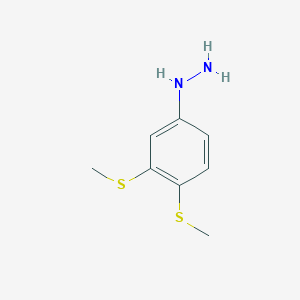
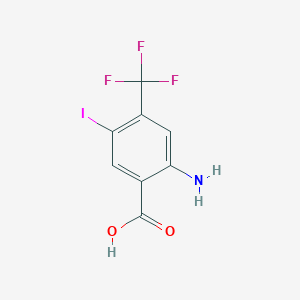



![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
